(2E)-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a 3,4-dimethoxyphenyl group and a 2-ethoxyphenyl group attached to the prop-2-enamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2-ethoxyaniline.
Condensation Reaction: The aldehyde and aniline undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired enamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the double bond or the amide group, potentially yielding amines or saturated amides.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or saturated amides.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigated for potential biological activities such as antimicrobial or anticancer properties.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3,4-dimethoxyphenyl)-N-phenylprop-2-enamide: Lacks the ethoxy group on the phenyl ring.
(2E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide: Contains a methoxy group instead of an ethoxy group.
Uniqueness
The presence of the 2-ethoxyphenyl group in (2E)-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide may confer unique properties such as increased lipophilicity or altered electronic effects, which could influence its reactivity and biological activity.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-24-16-8-6-5-7-15(16)20-19(21)12-10-14-9-11-17(22-2)18(13-14)23-3/h5-13H,4H2,1-3H3,(H,20,21)/b12-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKJZMDLCDESPF-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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